molecular formula C6H3BrFN3 B1380797 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427448-40-5

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1380797
CAS No.: 1427448-40-5
M. Wt: 216.01 g/mol
InChI Key: RWRXXEVVIITZMQ-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a fluorine atom at the 6th position on the triazolopyridine ring. It has a molecular formula of C6H3BrFN3 and a molecular weight of 216.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoro-3-nitropyridine with hydrazine hydrate to form 6-fluoro-3-hydrazinopyridine. This intermediate is then reacted with bromine to introduce the bromine atom at the 8th position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRXXEVVIITZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
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Reactant of Route 6
8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

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